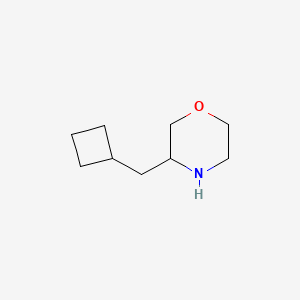![molecular formula C18H18ClNO4 B2398885 [2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794741-33-5](/img/structure/B2398885.png)
[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups. It includes a 5-chloro-2-methylaniline group, a 2-methoxyphenyl group, and an acetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual components (5-chloro-2-methylaniline and 2-methoxyphenyl acetate), followed by their combination through a suitable reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 5-chloro-2-methylaniline group would contribute a benzene ring with a chlorine atom and a methyl group attached, while the 2-methoxyphenyl group would contribute another benzene ring with a methoxy group attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom in the 5-chloro-2-methylaniline group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorine atom and the methoxy group could potentially affect its polarity, solubility, and reactivity .Scientific Research Applications
Anti-Inflammatory Properties
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. It has been studied for its potential in reducing inflammation and pain. Researchers investigate its effects on various inflammatory conditions, such as arthritis, colitis, and tissue injury .
Cancer Research
Tolfenamic acid exhibits anticancer properties. Studies explore its impact on cancer cell growth, apoptosis, and metastasis. Researchers investigate its potential as an adjuvant therapy alongside conventional treatments like chemotherapy or radiation .
Analgesic Effects
Beyond its anti-inflammatory properties, tolfenamic acid also acts as an analgesic. It may alleviate pain by modulating pain pathways. Investigations focus on its efficacy in different pain models, including neuropathic pain and postoperative pain .
Antimicrobial Activity
Tolfenamic acid demonstrates antimicrobial effects against bacteria, fungi, and parasites. Researchers explore its potential as an alternative or adjunct to existing antimicrobial agents. Investigations include its activity against drug-resistant strains .
Metal Complexes and Coordination Chemistry
Cobalt(II) complexes with tolfenamic acid have been synthesized and characterized. These complexes, along with nitrogen-donor heterocyclic ligands, are studied for their physicochemical properties. Such research contributes to coordination chemistry and materials science .
Pharmacokinetics and Drug Delivery
Scientists investigate the pharmacokinetics of tolfenamic acid, including its absorption, distribution, metabolism, and excretion. Additionally, research explores novel drug delivery systems using tolfenamic acid as a model compound. These studies aim to enhance drug bioavailability and therapeutic efficacy .
Future Directions
properties
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-7-8-14(19)10-15(12)20-17(21)11-24-18(22)9-13-5-3-4-6-16(13)23-2/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHWRABWYGKQOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)
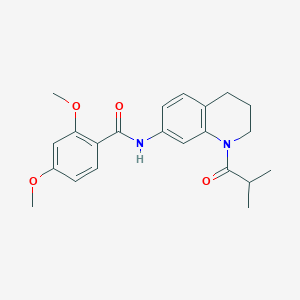
![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)
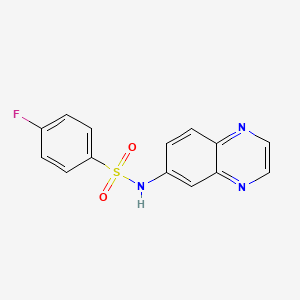
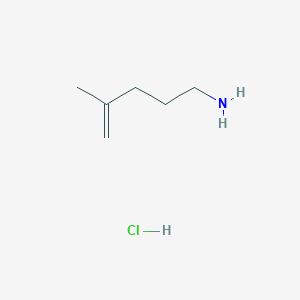
![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride](/img/structure/B2398812.png)
![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2398814.png)
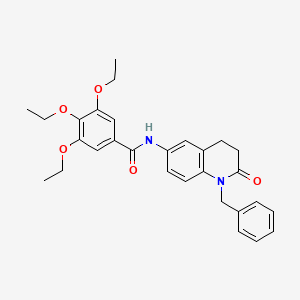
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)
![3-(Propan-2-yl)-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2398823.png)
